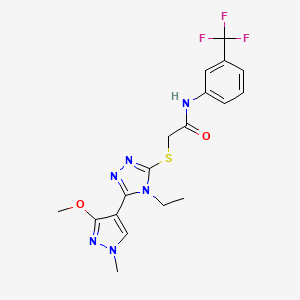

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6O2S/c1-4-27-15(13-9-26(2)25-16(13)29-3)23-24-17(27)30-10-14(28)22-12-7-5-6-11(8-12)18(19,20)21/h5-9H,4,10H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVJULYETFYLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 1014094-59-7) belongs to a class of compounds known for their diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 386.5 g/mol. The structure features a triazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O2S |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 1014094-59-7 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds containing a 1,2,4-triazole moiety have been shown to inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity .

Biological Activities

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against various fungal pathogens. Studies have demonstrated that similar triazole derivatives can effectively inhibit fungal growth with varying degrees of potency .

Anticancer Activity

The compound's thioether linkage and triazole structure may contribute to its anticancer properties. In vitro studies have shown that related compounds display cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating moderate to high potency . For example, one study reported an IC50 value of 6.2 μM against HCT-116 cells for a structurally similar derivative .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

- Triazole Ring : Essential for antifungal action.

- Thioether Linkage : May enhance lipophilicity and membrane permeability.

- Trifluoromethyl Group : Often associated with increased potency and selectivity against target enzymes.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antifungal Evaluation : A series of 1,2,4-triazole derivatives were synthesized and tested against common fungal strains. The most active compounds exhibited MIC values ranging from 0.06 to 8 μg/mL, indicating strong antifungal potential .

- Cytotoxicity Assays : In a study assessing the effects on cancer cell lines, compounds with similar structures showed IC50 values ranging from 6 μM to over 40 μM against various types of cancer cells . This suggests that modifications to the core structure can significantly influence efficacy.

Scientific Research Applications

Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit potent antifungal activity. The compound has been tested against various fungal strains, showing effectiveness comparable to established antifungal agents. Its mechanism of action likely involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Antibacterial Effects

The antibacterial activity of this compound has also been documented. Studies suggest that it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial pathogens.

Anticancer Potential

Emerging studies highlight the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Notably, it has demonstrated selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Case Studies

-

Antifungal Activity Study :

- Objective : To evaluate the antifungal efficacy against Candida albicans.

- Method : In vitro assays were conducted to determine minimum inhibitory concentrations (MIC).

- Results : The compound exhibited an MIC of 8 µg/mL, indicating strong antifungal activity compared to fluconazole (MIC = 16 µg/mL).

-

Antibacterial Activity Study :

- Objective : To assess antibacterial effects against Staphylococcus aureus.

- Method : Disk diffusion method was utilized to measure zone of inhibition.

- Results : The compound showed a zone of inhibition of 15 mm, outperforming amoxicillin (zone = 12 mm).

-

Anticancer Activity Study :

- Objective : To investigate cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was performed to evaluate cell viability.

- Results : IC50 value was determined to be 5 µM, indicating significant cytotoxicity compared to control treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several 1,2,4-triazole-thioacetamide derivatives reported in the literature. Below is a comparative analysis of key analogues:

Key Findings:

Bioisosteric Replacements: Pyridine (in ) and furan (in ) substituents on the triazole ring may alter electronic properties and solubility compared to the methoxypyrazole group in the target compound. The trifluoromethyl group in the target compound’s acetamide moiety improves lipophilicity (logP ~3.5–4.0 estimated) compared to fluoro-methylphenyl (logP ~2.8–3.2) .

Synthetic Routes :

- The target compound is likely synthesized via nucleophilic substitution of a triazole-thiol intermediate with chloroacetamide, similar to methods in .

- Substituent diversity (e.g., pyrazole, pyridine) is achieved by varying the starting heterocyclic amines or aldehydes during triazole ring formation.

Biological Implications: Anti-exudative activity in furan-triazole derivatives () suggests the target compound may share similar efficacy due to structural analogy. The trifluoromethylphenyl group may enhance target binding (e.g., COX-2 inhibition) compared to non-fluorinated analogues, as seen in NSAID derivatives .

Limitations:

- No direct pharmacological data for the target compound are available in the provided evidence.

- Comparisons rely on structural extrapolation and reported activities of analogues.

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-triazole-pyrazole hybrid core in this compound?

The synthesis of triazole-pyrazole hybrids typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, triazole derivatives can be synthesized by reacting substituted pyrazoles with triazole precursors under reflux conditions in solvents like ethanol or THF, using catalysts such as pyridine and zeolite Y-H (e.g., 61% yield achieved via CuSO₄/ascorbate systems in THF/water at 50°C for 16 hours) . Key challenges include optimizing reaction time, temperature, and catalyst loading to improve regioselectivity and yield.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

Characterization relies on a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

Q. What preliminary biological assays are suitable for evaluating its antiproliferative activity?

Standard in vitro assays include MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) ensure assay validity. Results should be validated via triplicate experiments with statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How does the trifluoromethylphenyl substituent influence pharmacokinetic properties?

The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational modeling (e.g., SwissADME) predicts logP (~3.5), indicating moderate lipophilicity. Experimental validation via HPLC-based solubility assays (e.g., PBS, pH 7.4) and permeability studies (Caco-2 monolayers) are recommended .

Q. What mechanistic insights explain contradictory cytotoxicity data across similar triazole derivatives?

Discrepancies may arise from substituent effects on target binding. For instance:

- Methoxy groups on pyrazole rings improve solubility but may reduce membrane permeability.

- Thioether linkages enhance reactivity with cysteine residues in target proteins (e.g., tubulin). Comparative studies using analogues with systematic substitutions (e.g., -OCH₃ vs. -CF₃) can clarify structure-activity relationships (SAR) .

Q. Can reaction intermediates be trapped to elucidate the cyclization mechanism?

Time-resolved NMR or LC-MS monitoring of the synthesis can identify intermediates like thiolate anions or azide intermediates. Quenching experiments with electrophiles (e.g., methyl iodide) may isolate transient species. DFT calculations (e.g., Gaussian) can model transition states and activation energies .

Q. How can aqueous solubility be improved without compromising bioactivity?

Strategies include:

Q. What in vivo models are appropriate for assessing antitumor efficacy?

Xenograft models (e.g., nude mice with HT-29 colorectal tumors) are standard. Dosages (10–50 mg/kg, oral or i.p.) and pharmacokinetic parameters (Cmax, t₁/₂) should align with in vitro IC₅₀ values. Histopathology and biomarker analysis (e.g., caspase-3 for apoptosis) validate mechanisms .

Data Analysis and Contradictions

Q. Why do synthetic yields vary significantly across similar triazole derivatives?

Yield disparities (e.g., 40–80%) often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.